molecular formula C13H16N2O4 B2939670 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034322-83-1

3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide

Cat. No.: B2939670
CAS No.: 2034322-83-1
M. Wt: 264.281
InChI Key: NKIVPQQPFBBXEJ-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a heterocyclic compound featuring a fused furopyridinone core (furo[2,3-c]pyridin-7-one) linked to a 3-methoxypropanamide group via an ethyl spacer. The furopyridinone moiety comprises a furan ring fused to a pyridinone, conferring rigidity and electronic diversity. The propanamide side chain introduces hydrogen-bonding capability through the amide group, while the methoxy substituent enhances lipophilicity.

Properties

IUPAC Name

3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVPQQPFBBXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multiple steps including the construction of the furo[2,3-c]pyridine scaffold followed by functional group modifications. Initial steps may involve cyclization reactions to form the core structure, followed by alkylation and methoxylation reactions to introduce the methoxy and propanamide groups.

Industrial production methods: Industrial production may scale up the lab procedures, optimizing for yield and cost-efficiency. Techniques like continuous flow chemistry could be employed for larger scale reactions. Reaction parameters such as temperature, solvent choice, and catalyst selection are crucial for maximizing efficiency.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly on the methoxy or the furo[2,3-c]pyridine ring.

  • Reduction: Reduction of the ketone group within the compound can yield secondary alcohols.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or PCC (Pyridinium chlorochromate).

  • Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).

  • Various nucleophiles or electrophiles for substitution reactions, often facilitated by a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major products formed from these reactions:

  • Oxidation can yield aldehydes or carboxylic acids.

  • Reduction can yield alcohols.

  • Substitution can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and pharmaceutical chemistry.

Biology: Studies have shown potential for its use in biological assays, often investigating its interaction with various biomolecules or its bioactivity in cell cultures.

Medicine: Its structure suggests potential medicinal properties, possibly acting as a lead compound in drug discovery for its bioactive core structure.

Industry: May be employed in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The compound's mechanism of action typically involves interaction with biological targets, such as enzymes or receptors. The furo[2,3-c]pyridine core can interact with active sites, influencing biochemical pathways.

Molecular targets and pathways involved:

  • Enzymes: Inhibition or modulation of enzyme activity could be one mechanism, particularly with those involved in metabolic pathways.

  • Receptors: Binding to specific receptors in biological membranes might alter signal transduction pathways.

Comparison with Similar Compounds

Comparative Structural Analysis with Analogous Heterocyclic Compounds

The following table summarizes structural and synthetic comparisons between 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide and three related compounds from the literature:

Parameter Target Compound Compound from Compound from Compound from
Core Structure Furo[2,3-c]pyridin-7-one Tetrahydrofuran-pyrimidinone hybrid Pyrazolo[4,3-c]pyridine Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine
Key Functional Groups Methoxypropanamide, ethyl linker Phosphoramidite, tert-butyldimethylsilyl (TBDMS), thioether Ethyl carboxylate, propyl substituent Acetamide, phenylamino, thiophene
Molecular Weight ~293.3 g/mol (estimated) ~900–1000 g/mol (complex substituents) 325.36 g/mol (C₁₈H₁₉N₃O₃) 369.44 g/mol (C₁₈H₁₉N₅SO₂)
Synthetic Yield Not reported Not explicitly stated 89% 73%
Melting Point Not reported Not reported 212–214°C 143–145°C
Key Spectral Data Not available Not provided IR: C=O stretch at ~1,690 cm⁻¹; NMR: aromatic protons at δ 7.37–7.47 IR: C=O at 1,730 cm⁻¹; NMR: δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)

Structural Insights:

  • Core Heterocycle: The target’s furopyridinone core differs from ’s tetrahydrofuran-pyrimidinone hybrid, ’s pyrazolopyridine, and ’s thienopyrimidine. The oxygen in the furan ring (target) contrasts with sulfur in ’s thiophene, altering electronic properties and metabolic stability .
  • Substituents : The methoxypropanamide group in the target provides distinct hydrogen-bonding and solubility profiles compared to ’s carboxylate ester (more hydrolytically labile) and ’s acetamide (polar but less lipophilic) .
  • Synthetic Complexity : ’s compound involves advanced protecting groups (TBDMS, phosphoramidite), suggesting use in oligonucleotide synthesis, while the target’s synthesis likely prioritizes amide coupling and heterocyclic ring formation .

Functional Group and Physicochemical Comparison

  • Amide vs. Ester : The target’s secondary amide (-NHCO-) enhances stability relative to ’s ester (-COOEt), which is prone to hydrolysis. ’s acetamide (-NHCOCH₃) shares stability but lacks the methoxy’s lipophilicity .

Biological Activity

3-Methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furo[2,3-c]pyridine core. This structural motif is often associated with various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, exploring its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide, with the molecular formula C13H16N2O4C_{13}H_{16}N_{2}O_{4}. The structural features that contribute to its biological activity include:

  • Furo[2,3-c]pyridine core : Known for its role in various biological pathways.
  • Methoxy and propanamide groups : These functional groups may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with furo[2,3-c]pyridine structures exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been evaluated in several studies.

Anticancer Activity

Several studies have investigated the anticancer potential of related furo[2,3-c]pyridine derivatives. For instance:

  • In vitro studies : Compounds similar to this compound were tested against various cancer cell lines. These studies often utilize the MTT assay to determine cell viability and cytotoxicity.
CompoundCell Line TestedIC50 (μM)Reference
Compound AMDA-MB-231 (breast cancer)21.6
Compound BA549 (lung cancer)29.3

These results suggest that modifications to the furo[2,3-c]pyridine structure can enhance anticancer efficacy.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.
  • Induction of apoptosis : The activation of apoptotic pathways has been observed in studies involving related furo[2,3-c]pyridine derivatives.

Case Studies

A notable study explored the structure-activity relationship (SAR) of furo[2,3-c]pyridine derivatives. Researchers synthesized a series of compounds and evaluated their effects on metabolic syndrome models. The findings indicated that specific modifications to the furo[2,3-c]pyridine scaffold could lead to enhanced activation of transcription factors involved in metabolic regulation.

Example Case Study

In a recent publication:

  • Study Focus : Evaluation of a related compound's effect on lipid metabolism.
  • Findings : The compound induced significant weight loss and improved glycemic profiles in high-fat diet mice models compared to controls.

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